2,6-Dimethylocta-1,6-diene
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Overview
Description
2,6-Dimethylocta-1,6-diene is an organic compound with the molecular formula C10H18. It is a type of diene, meaning it contains two double bonds within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylocta-1,6-diene can be synthesized through several methods. One common approach involves the reaction of isoprene with acetone in the presence of a strong acid catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. These methods allow for the efficient and cost-effective synthesis of the compound, which is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylocta-1,6-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, producing saturated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or osmium tetroxide.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.
Substitution reagents: Such as halogens or halogen-containing compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
2,6-Dimethylocta-1,6-diene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,6-Dimethylocta-1,6-diene exerts its effects involves interactions with various molecular targets and pathways. For example, its double bonds can participate in reactions with enzymes, leading to the formation of reactive intermediates that can affect cellular processes. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,6-Dimethylocta-1,6-diene include:
Linalool: A monoterpenoid with a similar structure but containing an alcohol group.
Geraniol: Another monoterpenoid with a similar carbon skeleton but different functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of double bonds and the absence of additional functional groups. This unique structure gives it distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
2,6-dimethylocta-1,6-diene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5H,2,6-8H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWJBEQYNAAFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CCCC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334916 |
Source
|
Record name | 1,6-Octadiene, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31222-43-2 |
Source
|
Record name | 1,6-Octadiene, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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